molecular formula C16H14N4O3 B4957159 5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4957159
M. Wt: 310.31 g/mol
InChI Key: XMFHRSUEDRKTLP-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of heterocyclic compounds that have been the focus of extensive synthetic and analytical research due to their potential applications in various fields of chemistry and materials science. The compound's structure suggests it could have interesting chemical reactivity and physical properties due to the presence of multiple functional groups and heterocyclic rings.

Synthesis Analysis

The synthesis of similar complex molecules often involves multicomponent reactions, showcasing enhanced efficiency, reduced waste, and high atom economy. A tandem Knoevenagel–Michael protocol is a common approach for synthesizing such compounds, utilizing versatile building blocks like arylglyoxal monohydrates, barbituric acid derivatives, and pyranones, as demonstrated in a related synthesis (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed through spectroscopic methods, including 1H, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis. These methods provide detailed information on the compound's molecular framework, functional groups, and the electronic environment of atoms, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

Compounds with similar structures exhibit a variety of chemical reactions, influenced by their electronic structures and functional groups. They may undergo cycloaddition, tautomerization, and nucleophilic substitution reactions, producing novel pyrimidine derivatives with high yields under thermal conditions (Prajapati & Thakur, 2005). The presence of multiple reactive sites, such as carbonyl groups, allows for diverse chemical transformations.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are directly related to their molecular arrangement and intermolecular interactions. Hydrogen bonding, for instance, plays a crucial role in dictating the compound's solubility and crystal packing, as seen in related compounds (Orozco et al., 2009).

properties

IUPAC Name

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-9-6-11(7-13-14(21)18-16(23)19-15(13)22)10(2)20(9)12-4-3-5-17-8-12/h3-8H,1-2H3,(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFHRSUEDRKTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

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